Penoxsulam

Description

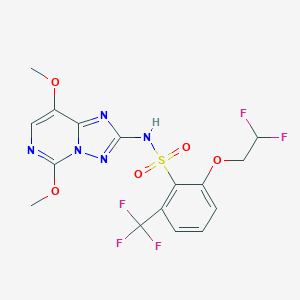

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F5N5O5S/c1-29-10-6-22-15(30-2)26-13(10)23-14(24-26)25-32(27,28)12-8(16(19,20)21)4-3-5-9(12)31-7-11(17)18/h3-6,11H,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJGKVOENHZYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F5N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034803 | |

| Record name | Penoxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 20.3, methanol 1.48, octanol 0.35, DSMO 78.4, NMP 40.3, 1,2-dichloroethane 1.99, acetonitrile 15.2 (all in g/L, 19 °C), In water (mg/L at 20 °C): 5.7 mg/L at pH 5; 408 mg/L at pH 7; 1460 at pH 9 | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 at 20 °C | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 7.16X10-16 mm Hg at 25 °C; 1.87X10-16 at 20 °C, 9.55X10-11 mPa /SRC: 7.2X10-16 mm Hg/ at 25 °C | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white, Tan solid | |

CAS No. |

219714-96-2 | |

| Record name | Penoxsulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219714-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penoxsulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219714962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penoxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENOXSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784ELC1SCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

223-234 °C | |

| Record name | Penoxsulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7887 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Penoxsulam's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penoxsulam is a high-efficacy, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical class. It is classified under the Weed Science Society of America (WSSA) Group 2 and the Herbicide Resistance Action Committee (HRAC) Group B. Its herbicidal activity stems from the specific and potent inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides an in-depth technical overview of this compound's mechanism of action, the biochemical consequences of its activity, and the molecular basis of weed resistance. Detailed experimental protocols, quantitative data on enzyme inhibition and plant sensitivity, and visual diagrams of key pathways and workflows are presented to support advanced research and development.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a systemic herbicide, readily absorbed by the foliage, stems, and roots of susceptible plants.[1][2] Following absorption, it is translocated via both the xylem and phloem to meristematic tissues, where it exerts its primary effect.[1][2]

The molecular target of this compound is acetolactate synthase (ALS) (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is pivotal for the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine .[3][6][7] ALS catalyzes the initial step in this pathway, which involves the condensation of two pyruvate molecules to form acetolactate or the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate.[8]

This compound acts as a non-competitive inhibitor of ALS.[9] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from carrying out its catalytic function.[9] This inhibition is highly specific to the plant and microbial forms of the enzyme; animals lack the ALS enzyme and this biosynthetic pathway, which accounts for this compound's low mammalian toxicity.[4][10]

The resulting deficiency in valine, leucine, and isoleucine has catastrophic consequences for the plant. The immediate effect is the cessation of protein synthesis, which in turn halts cell division and overall plant growth within hours of application.[1][3][9] Visible symptoms, such as chlorosis of new growth and necrosis at the meristems, appear over several days, leading to plant death within two to four weeks.[2][4]

Figure 1: Biochemical pathway showing this compound's inhibition of Acetolactate Synthase (ALS).

Mechanisms of Resistance

The intensive use of ALS inhibitors has led to the evolution of resistant weed populations. Resistance to this compound can occur via two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

-

Target-Site Resistance (TSR): This is the most common form of resistance to ALS inhibitors and involves genetic mutations in the ALS gene itself.[11] These single-nucleotide polymorphisms (SNPs) result in amino acid substitutions at or near the herbicide-binding site on the enzyme. These changes reduce the binding affinity of this compound, rendering the enzyme less sensitive to inhibition while maintaining its catalytic function. Common mutations conferring resistance to this compound and other ALS inhibitors have been identified at specific codons, such as Pro-197, Trp-574, and Phe-206.[8][10][12]

-

Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target enzyme at a lethal concentration. The most prevalent NTSR mechanism is enhanced metabolic detoxification. Resistant plants exhibit increased activity of enzyme systems, primarily cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) , which rapidly metabolize this compound into non-toxic compounds.[4][13][14]

References

- 1. Post-Emergence Water-Dispersal Application Provides Equal Herbicidal Activity against Echinochloa crus-galli and Rice Safety as Foliar Spraying of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of Resistance to Pyroxsulam in Multiple-Resistant Alopecurus myosuroides from China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Project Details: Reversing Herbicide Resistance in Waterhemp: Gene Editing of ALS (2022) [soybeanresearchdata.com]

- 8. Trp-574-Leu and the novel Pro-197-His/Leu mutations contribute to this compound resistance in Echinochloa crus-galli (L.) P. Beauv - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel Phe-206-Leu mutation in acetolactate synthase confers resistance to this compound in barnyardgrass (Echinochloa crus-galli (L.) P. Beauv) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione Transferases Are Linked to this compound Resistance in Echinochloa crus-galli (L.) P. Beauv. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

Penoxsulam: A Technical Guide to Its Chemical Structure and Properties

For Immediate Release

This whitepaper provides a comprehensive technical overview of penoxsulam, a selective, post-emergence herbicide from the triazolopyrimidine sulfonamide class.[1] It is designed for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, mode of action, and relevant experimental protocols.

Chemical Identity and Structure

This compound is a systemic herbicide valued for its broad-spectrum control of various weeds in rice cultivation and other applications.[2][3] Its chemical structure is characterized by a triazolopyrimidine core linked to a difluoroethoxy- and trifluoromethyl-substituted benzenesulfonamide moiety.

| Identifier | Value |

| Preferred IUPAC Name | 2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy-[1][2][4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide[5] |

| CAS Name | 2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy[1][2][4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide[2] |

| CAS Number | 219714-96-2[2][5] |

| Molecular Formula | C₁₆H₁₄F₅N₅O₅S[2][5] |

| Molecular Weight | 483.37 g/mol [1][5] |

| InChI Key | SYJGKVOENHZYMQ-UHFFFAOYSA-N |

| SMILES | COC1=CN=C(N2C1=NC(=N2)NS(=O)(=O)C3=C(C=CC=C3OCC(F)F)C(F)(F)F)OC[5] |

Physicochemical Properties

This compound is a light brown to off-white solid.[1][2] Its solubility in water is pH-dependent, a critical factor for its environmental fate and bioavailability.

| Property | Value | Conditions |

| Physical Form | Light brown solid[2] | Standard State |

| Melting Point | 212 °C[2] | |

| Water Solubility | 0.00566 g/L | 19 °C, pH 5[2] |

| 0.408 g/L | 19 °C, pH 7[2] | |

| 1.46 g/L | 19 °C, pH 9[2] | |

| Soil Sorption Coeff. (Kd) | 0.14 to 5.05 | Varies with soil type[6] |

| Vapor Pressure | Extremely nonvolatile[6] | |

| Photolysis DT₅₀ | 2 days[2] | |

| Soil Degradation DT₅₀ (Aerobic) | 21.9 days (Non-persistent)[7] | Lab, 20 °C |

Mode of Action: ALS Inhibition

This compound's herbicidal activity stems from its function as an acetolactate synthase (ALS) inhibitor, placing it in the HRAC Group B classification.[1][5] ALS (also known as acetohydroxyacid synthase, AHAS) is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][8]

The inhibition process is as follows:

-

Uptake: this compound is absorbed primarily through the leaves and, to a lesser extent, the roots of the target weed.[4][9]

-

Translocation: It is systemic and moves throughout the plant via both the xylem and phloem to areas of new growth (meristems).[9][10][11]

-

Enzyme Inhibition: this compound binds to the ALS enzyme, blocking the channel that provides substrates (pyruvate or 2-ketobutyrate) access to the active site.[4][8]

-

Metabolic Disruption: The blockage of ALS halts the production of essential amino acids.[4][10] This leads to an immediate cessation of cell division and plant growth.[4][10]

-

Symptomology: Visible symptoms, such as chlorosis at the growing point and necrosis of the terminal bud, appear within 7 to 14 days, culminating in plant death within 2 to 4 weeks.[2][9]

Experimental Protocols

Quantification of this compound in Environmental Samples

The determination of this compound residues in matrices such as water, soil, and plant tissues is commonly performed using high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Protocol: Analysis of this compound in Water by LC/MS/MS (Based on EPA Method GRM 01.30) [12]

-

Sample Preparation & Extraction:

-

An aliquot of the water sample is taken for analysis.

-

The sample is purified using a polymeric-anion exchange solid-phase extraction (SPE) cartridge.

-

The SPE cartridge is washed with acetonitrile.

-

This compound is eluted from the cartridge using a solution of acetonitrile and formic acid.[12]

-

-

Instrumentation:

-

Analysis:

Synthesis of this compound

The industrial synthesis of this compound involves the condensation reaction between two key intermediates.

Protocol: Condensation Reaction for this compound Synthesis [15]

-

Reactants:

-

Reaction Conditions:

-

Solvent: A dry, anhydrous organic solvent such as acetonitrile.[15][16]

-

Base: A non-nucleophilic or weakly nucleophilic base (e.g., pyridine) is used to facilitate the condensation.[15][16]

-

Temperature: The reaction is typically carried out at a controlled temperature, for instance, between -20°C and 60°C.[15]

-

Time: The reaction proceeds for 30 to 60 minutes, or until one of the primary reactants is consumed.[15]

-

-

Purification:

-

The resulting crude product is purified through post-treatment steps such as washing or recrystallization, followed by filtration and drying to yield high-purity this compound.[15]

-

References

- 1. This compound: A Modern Herbicide for Rice Weed Management [jindunchemical.com]

- 2. This compound [titanunichem.com]

- 3. This compound CAS#: 219714-96-2 [m.chemicalbook.com]

- 4. peptechbio.com [peptechbio.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Partitioning of this compound, a new sulfonamide herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (Ref: XDE 638) [sitem.herts.ac.uk]

- 8. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]

- 9. Supply Herbicide this compound, this compound 25g/L OD, this compound herbicide, pesticide suppliers [essencechem.com]

- 10. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 11. This compound 25g/L OD Herbicide | Selective Post-Emergent Weed Control [smagrichem.com]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. ppqs.gov.in [ppqs.gov.in]

- 15. CN104402890A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. CN103724353A - Improved synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Penoxsulam

Penoxsulam is a broad-spectrum herbicide belonging to the triazolopyrimidine sulfonamide class. It is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a detailed overview of the core synthesis and manufacturing processes of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Synthesis of this compound

The primary industrial synthesis of this compound involves the condensation reaction between two key intermediates: 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (Intermediate I) and 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (Intermediate II).[2][4] This reaction forms the sulfonamide linkage that is characteristic of this class of herbicides.

The general reaction is as follows:

Caption: Core condensation reaction for this compound synthesis.

The reaction is typically carried out in the presence of a base in an anhydrous organic solvent. Various parameters such as the choice of base, solvent, reaction temperature, and duration can significantly influence the yield and purity of the final product.

Comparative Data of this compound Synthesis Protocols

Different methodologies have been reported for the condensation reaction, each with varying conditions and outcomes. The following table summarizes quantitative data from various sources.

| Reference | Base | Solvent(s) | Temperature | Time | Yield | Molar Ratio (I:II) |

| --INVALID-LINK-- | Lithium diisopropylamide | Tetrahydrofuran | Room Temp. | 30-60 min | 91% | 1:1.1 |

| --INVALID-LINK-- | Sodium bis(trimethylsilyl)amide | Tetrahydrofuran | Room Temp. | 30-60 min | 96% | 1:1.1 |

| --INVALID-LINK-- | Potassium tert-butoxide | Tetrahydrofuran | Room Temp. | 30-60 min | 87% | 1:1.1 |

| --INVALID-LINK-- | Pyridine | Acetonitrile | 35 °C | 7 hours | 91% | 1:1.2 |

| --INVALID-LINK-- | Pyridine | Acetonitrile/DMSO | Room Temp. | 6 hours | 24% | Not specified |

Experimental Protocols for this compound Synthesis

-

To a solution of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (II) (0.5 mol) in anhydrous tetrahydrofuran (1 L) in a 3L three-necked flask at room temperature, add lithium diisopropylamide tetrahydrofuran solution (2.5 mol/L, 300 mL).

-

Stir the mixture for 10 minutes.

-

Add a solution of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (I) in tetrahydrofuran (2.5 mol/L, 180 mL) dropwise.

-

After the addition is complete, continue stirring at room temperature for 30-60 minutes, monitoring the reaction by TLC or HPLC until the starting materials are consumed.

-

Recover the tetrahydrofuran by distillation.

-

To the residue, add 600 mL of 95% ethanol and stir for 15 minutes.

-

Filter the mixture and wash the filter cake with 600 mL of water for 10 minutes.

-

Filter and dry the filter cake to obtain this compound.

-

In a reaction vessel, combine 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (I) (11 g), 2-amino-5,8-dimethoxy[1][2][3] triazolo [1,5-c] pyrimidine (II) (6.5 g), and acetonitrile (40 mL).

-

At room temperature, add pyridine (10 g).

-

Heat the reaction mixture to 35 °C and maintain for 7 hours.

-

After the reaction is complete, add dilute hydrochloric acid (10%) (10 g) and stir.

-

Filter the resulting precipitate to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Synthesis of Key Intermediates

The efficient synthesis of this compound relies on the availability of its key intermediates. This section details the manufacturing processes for these precursors.

Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (Intermediate I)

A convenient three-step synthesis starting from commercially available 3-bromobenzotrifluoride has been described.[1]

Caption: Synthesis of Intermediate I.

Step 1: Synthesis of (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane

-

A detailed experimental protocol for this specific step was not available in the provided search results. This step involves a regioselective lithiation followed by an electrophilic substitution.

Step 2: Copper-catalyzed C-O Coupling

-

To a freshly prepared solution of sodium 2,2-difluoroethoxide (from 0.69 g of metallic sodium) in 2,2-difluoroethanol (30 mL), add CuBr (0.14 g, 1 mmol), LiCl (0.43 g, 10 mmol), (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane (3.0 g, 10 mmol), and ethyl formate (1.48 g, 20 mmol).

-

Stir the mixture at 100 °C for 48 hours.

-

Add water (10 mL) and dilute with MTBE (50 mL).

-

Filter the mixture, dry the organic layer over Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Step 3: Chloroxidation

-

A detailed experimental protocol for this specific step was not available in the provided search results. This step involves the conversion of the sulfide to the sulfonyl chloride.

Synthesis of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (Intermediate II)

This intermediate can be prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1][2][3]triazolo[4,3-c]pyrimidine through a rearrangement reaction in the presence of a methoxide in an alcohol solvent.[5]

Caption: Synthesis of Intermediate II.

-

The starting material, 3-amino-8-methoxy-5-substituted-[1][2][3]triazolo[4,3-c]pyrimidine (where the substituent at the 5-position is either chloro or methoxy), is treated with sodium methoxide or potassium methoxide in an alcohol solvent.

-

If the 5-substituent is methoxy, a catalytic amount of methoxide (0.01 to 0.5 equivalents) is sufficient.

-

If the 5-substituent is chloro, an additional equivalent of methoxide is required to facilitate the substitution of the chloro group with a methoxy group alongside the rearrangement.

-

The reaction mixture is typically heated to facilitate the rearrangement.

-

After the reaction is complete, the product is isolated and purified.

Manufacturing Process Considerations

The industrial-scale manufacturing of this compound requires careful control of reaction conditions to ensure high yield, purity, and safety.[1][6] Key considerations include:

-

Solvent and Reagent Purity: The use of anhydrous solvents is critical to prevent unwanted side reactions and hydrolysis of intermediates.

-

Temperature and pH Control: Precise regulation of temperature and pH is necessary to optimize reaction rates and minimize the formation of impurities.[1]

-

Post-Reaction Workup: The purification process, which may involve washing, recrystallization, and filtration, is crucial for obtaining this compound of the required purity.

-

Safety and Environmental Aspects: The synthesis involves the use of potentially hazardous reagents and solvents, necessitating appropriate safety protocols and waste management procedures.

Conclusion

The synthesis of this compound is a well-established process centered around the condensation of two key intermediates. Advances in synthetic methodologies have led to more efficient and higher-yielding processes. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and control over the synthesis of the starting materials are paramount for the successful and economical manufacturing of this important herbicide. Further research into greener and more sustainable synthetic routes will continue to be an area of focus for the agrochemical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. The preparation method of 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104402890A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. DE60102375T2 - METHOD FOR PRODUCING 2-AMINO-5,8-DIMETHOXY [1,2,4] TRIAZOLO [1,5-C] PYRIMIDINE - Google Patents [patents.google.com]

- 6. This compound (Ref: XDE 638) [sitem.herts.ac.uk]

Penoxsulam's Mode of Action on Acetolactate Synthase (ALS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penoxsulam is a potent and selective triazolopyrimidine sulfonamide herbicide that effectively controls a broad spectrum of weeds in rice cultivation and other cropping systems.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This guide provides a comprehensive technical overview of the molecular interactions between this compound and ALS, the biochemical consequences of this inhibition, and the mechanisms underlying weed resistance. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to this compound and Acetolactate Synthase

This compound is a systemic herbicide that is absorbed through the leaves, shoots, and roots of plants and translocates to the meristematic tissues where it exerts its effect.[1] It belongs to the WSSA Group 2 herbicides, which are characterized by their ability to inhibit the ALS enzyme.[2] ALS, also known as acetohydroxyacid synthase (AHAS), is a thiamine diphosphate-dependent enzyme that catalyzes the initial committed step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[3][4] This pathway is exclusive to plants, fungi, and bacteria, rendering this compound and other ALS inhibitors safe for animals, including humans.[4][5]

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The inhibition of ALS disrupts the production of BCAAs, which are vital for protein synthesis and overall plant growth. The biosynthetic pathway is a highly regulated process, and its disruption leads to a cascade of metabolic and physiological consequences.

Molecular Mechanism of this compound Action on ALS

This compound acts as a potent, slow-binding, and reversible inhibitor of the ALS enzyme. It binds to a site near the active site, blocking the entry of the substrates, pyruvate and α-ketobutyrate.[6] This binding is non-covalent and involves a network of hydrogen bonds and hydrophobic interactions.

Binding Site and Interactions

Molecular docking and crystal structure studies have elucidated the binding mode of this compound within the ALS enzyme.[2][7] The triazolopyrimidine ring of this compound inserts into a hydrophobic pocket, while the sulfonamide bridge and the phenyl ring form interactions with key amino acid residues. Mutations in these residues can significantly reduce the binding affinity of this compound, leading to herbicide resistance.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its IC50 value, the concentration required to inhibit 50% of the ALS enzyme activity. This value varies between susceptible and resistant weed biotypes.

| Weed Species | Biotype | Mutation | IC50 (µM) | Resistance Index (RI) | Reference |

| Echinochloa crus-galli | Susceptible (YN-S) | Wild Type | - | - | [5] |

| Echinochloa crus-galli | Resistant (JL-R) | Pro-197-His | - | 9.88 | [7] |

| Echinochloa crus-galli | Resistant (HLJ-R) | Pro-197-Leu | - | 8.66 | [7] |

| Echinochloa crus-galli | Resistant (AH-R) | Trp-574-Leu | - | 59.71 | [7] |

| Eragrostis japonica | Tolerant | Not specified | 12.27-fold higher than susceptible E. crus-galli | 52.83 - 74.76 | [8] |

| Cyperus difformis | Resistant | Not specified | >10,000-fold higher than susceptible | >10,000 | [9] |

| Schoenoplectus mucronatus | Resistant | Not specified | >10,000-fold higher than susceptible | >10,000 | [9] |

| Rice Flatsedge | Resistant | Not specified | ≥21-fold higher than susceptible | ≥21 | [10] |

Downstream Effects of ALS Inhibition

The depletion of BCAAs due to ALS inhibition triggers a cascade of downstream effects, ultimately leading to plant death.

Disruption of Protein Synthesis and Growth Arrest

BCAAs are essential building blocks for proteins. Their deficiency halts protein synthesis, leading to a rapid cessation of cell division and overall plant growth.[1]

Metabolic and Signaling Pathway Perturbations

BCAA homeostasis is critical for various cellular processes. A deficiency in these amino acids can impact signaling pathways, including the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of growth and metabolism in response to nutrient availability.[11][12] In plants, TOR signaling is connected to glucose availability and phytohormone signaling.[12] Disruption of BCAA levels can therefore have far-reaching consequences on the plant's metabolic and developmental programs.

Mechanisms of Resistance to this compound

The widespread use of this compound and other ALS inhibitors has led to the evolution of resistant weed populations. Resistance mechanisms can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[13]

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ALS inhibitors and involves genetic mutations in the ALS gene. These mutations result in amino acid substitutions at or near the herbicide-binding site, reducing the affinity of this compound for the enzyme.[7] Key mutations conferring resistance to this compound have been identified at positions such as Pro-197, Trp-574, and Phe-206.[7][14]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme but rather reduce the amount of active herbicide reaching the target site. These mechanisms include:

-

Enhanced Metabolism: Increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, can metabolize this compound into non-toxic compounds.[15][16]

-

Reduced Absorption and Translocation: Alterations in the plant's cuticle or transport systems can limit the uptake and movement of the herbicide.

-

Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, preventing it from reaching the chloroplasts where ALS is located.

Experimental Protocols

Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This assay measures the in vitro activity of the ALS enzyme in the presence of varying concentrations of an inhibitor.

Materials:

-

Plant tissue (young, actively growing leaves)

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP)

-

Reaction buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate, and 10 µM FAD)

-

Herbicide stock solution (dissolved in a suitable solvent like DMSO)

-

Creatine solution

-

α-naphthol solution

-

NaOH solution

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. The supernatant contains the crude enzyme extract.

-

Enzyme Assay:

-

Prepare a series of dilutions of the herbicide in the reaction buffer.

-

Add the enzyme extract to each herbicide dilution and pre-incubate for a specified time.

-

Initiate the reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

-

-

Acetoin Detection: Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development.

-

Measurement: Read the absorbance at 530 nm using a spectrophotometer.

-

Data Analysis: Calculate the percent inhibition for each herbicide concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][17]

Molecular Docking of this compound with ALS

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (this compound) to a receptor (ALS).

Software:

-

Molecular modeling software (e.g., AutoDock, Glide, GOLD)

-

Protein and ligand preparation software (e.g., PyMOL, Chimera, LigPrep)

Procedure:

-

Protein Preparation: Obtain the 3D structure of the ALS enzyme from a protein data bank (e.g., PDB ID: 5WJ1 for Arabidopsis thaliana ALS in complex with this compound) or model it using homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Obtain the 3D structure of this compound and prepare it by assigning bond orders, adding hydrogens, and generating possible conformations.

-

Docking Simulation: Define the binding site on the ALS enzyme. Run the docking algorithm to predict the binding poses of this compound within the binding site.

-

Analysis: Analyze the docking results to identify the most favorable binding pose based on scoring functions. Visualize the interactions between this compound and the amino acid residues of the ALS enzyme.[7][18]

Site-Directed Mutagenesis of the ALS Gene

This technique is used to introduce specific mutations into the ALS gene to study the effect of these mutations on herbicide resistance.

Materials:

-

Plasmid DNA containing the wild-type ALS gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primers.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select colonies and isolate the plasmid DNA. Sequence the ALS gene to confirm the presence of the desired mutation.[1][19][20][21]

Conclusion

This compound's mode of action through the inhibition of acetolactate synthase is a well-characterized and highly effective mechanism for weed control. A thorough understanding of the molecular interactions, the resulting biochemical consequences, and the evolution of resistance is paramount for the sustainable use of this herbicide and for the development of new herbicidal molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working to address the ongoing challenges of weed management in agriculture.

References

- 1. Site-Directed Mutagenesis [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Persistence Behavior of this compound Herbicide in Two Different Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. roadsideweeds.com [roadsideweeds.com]

- 11. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis | eLife [elifesciences.org]

- 13. Frontiers | Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. bowdish.ca [bowdish.ca]

- 20. static.igem.org [static.igem.org]

- 21. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]

Penoxsulam: An In-depth Technical Guide to Absorption and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penoxsulam is a systemic herbicide belonging to the triazolopyrimidine sulfonamide chemical family. It is widely utilized for the post-emergence control of a broad spectrum of grass, sedge, and broadleaf weeds in rice and other crops. Its efficacy is fundamentally dependent on its absorption by the target plant and subsequent translocation to its site of action. This technical guide provides a comprehensive overview of the absorption and translocation of this compound in plants, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

This compound's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Inhibition of this pathway ultimately leads to a cessation of cell division and plant growth, resulting in the death of susceptible plants.[1] The herbicide is absorbed by the foliage, stems, and roots of plants and is mobile in both the xylem and phloem, allowing for systemic distribution throughout the plant.[2]

Data Presentation: Quantitative Analysis of this compound Absorption and Translocation

The efficiency of this compound is significantly influenced by its rate of absorption into plant tissues and its subsequent movement to the meristematic regions where the ALS enzyme is most active. The following tables summarize quantitative data from various studies on the absorption and translocation of this compound in different plant species.

| Plant Species | Application Method | Time After Treatment (hours) | Absorption (% of Applied) | Translocation (% of Absorbed) | Reference |

| Alligatorweed (Alternanthera philoxeroides) | Foliar | 24 | 15.2 | < 2 | Willingham et al., 2008 |

| Alligatorweed (Alternanthera philoxeroides) | Foliar | 48 | 21.5 | < 2 | Willingham et al., 2008 |

| Echinochloa crus-galli | Foliar Spray | 12 | 32-fold higher residue than water-dispersal | Not specified | Sun et al., 2023[3] |

| Rice (Oryza sativa) | Foliar Spray | 12 | 17.0 µg/kg residue | Not specified | Sun et al., 2023[3] |

| Rice (Oryza sativa) | Water-dispersal | 12 | No residue detected | Not specified | Sun et al., 2023[3] |

Table 1: Absorption and Translocation of this compound in Various Plant Species. This table highlights the differences in this compound uptake and movement depending on the plant species and application method.

| Condition | Time After Treatment (hours) | Absorption (% of Applied) in Alligatorweed | Reference |

| This compound alone | 48 | 21.5 | Willingham et al., 2008 |

| This compound + Propanil | 48 | Reduced compared to this compound alone | Willingham et al., 2008 |

Table 2: Effect of Propanil on this compound Absorption in Alligatorweed. This table illustrates the antagonistic effect of the herbicide propanil on the absorption of this compound.

Experimental Protocols

The study of this compound absorption and translocation in plants predominantly utilizes radiolabeled molecules, typically with Carbon-14 (¹⁴C). This allows for the precise tracking and quantification of the herbicide's movement and fate within the plant.

Key Experimental Protocol: ¹⁴C-Penoxsulam Absorption and Translocation Study

1. Plant Material and Growth Conditions:

-

Grow target plant species (e.g., Echinochloa crus-galli, Oryza sativa) in a controlled environment (greenhouse or growth chamber) in pots containing a suitable growth medium.

-

Maintain standardized conditions of temperature, humidity, and photoperiod to ensure uniform plant growth.

-

Plants are typically treated at the 3-4 leaf stage.

2. Preparation of ¹⁴C-Penoxsulam Treatment Solution:

-

Prepare a stock solution of ¹⁴C-penoxsulam of known specific activity.

-

The treatment solution is typically prepared by mixing the ¹⁴C-penoxsulam with a commercial formulation of this compound to achieve the desired application rate and specific activity.

-

Adjuvants, such as non-ionic surfactants or crop oil concentrates, may be added to the solution to mimic field application conditions and enhance foliar uptake.

3. Application of ¹⁴C-Penoxsulam:

-

For foliar application studies, a specific volume of the ¹⁴C-penoxsulam solution is carefully applied to a designated leaf surface using a microsyringe. The treated area is often marked.

-

For root uptake studies, plants are grown hydroponically, and a known amount of ¹⁴C-penoxsulam is added to the nutrient solution.

4. Harvesting and Sample Preparation:

-

At predetermined time intervals after treatment (e.g., 6, 12, 24, 48, 72 hours), plants are harvested.

-

The treated leaf is excised and washed with a solution (e.g., water:acetone mixture) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in the leaf wash is quantified to determine the amount of unabsorbed this compound.

-

The plant is then sectioned into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

5. Quantification of ¹⁴C-Penoxsulam:

-

The sectioned plant parts are dried and then combusted in a biological oxidizer.

-

The ¹⁴CO₂ released during combustion is trapped in a scintillation cocktail.

-

The radioactivity is quantified using a liquid scintillation counter (LSC).

6. Data Analysis:

-

Absorption: Calculated as the total radioactivity recovered in all plant parts (treated leaf, shoots, roots) as a percentage of the total radioactivity applied.

-

Translocation: Calculated as the radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.

7. Autoradiography (Qualitative Analysis):

-

Whole plants are harvested, pressed, and dried.

-

The pressed plants are exposed to X-ray film or a phosphor imaging screen for a specific duration.

-

The resulting image provides a visual representation of the distribution of the radiolabeled herbicide within the plant.

Signaling Pathways and Metabolic Fate

The primary molecular target of this compound is the acetolactate synthase (ALS) enzyme. However, the downstream effects of this inhibition and the plant's metabolic responses are complex.

Primary Mode of Action and Downstream Effects

Caption: this compound's primary and secondary effects on plant physiology.

Inhibition of ALS by this compound leads to a deficiency in essential branched-chain amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[1] Beyond this primary mechanism, this compound application has been shown to induce secondary stress responses. These include the accumulation of reactive oxygen species (ROS), leading to oxidative stress.[4] Plants may counteract this by upregulating their antioxidant systems, such as increasing glutathione (GSH) levels.[4] Furthermore, this compound can interfere with chlorophyll metabolism by reducing the precursors for chlorophyll synthesis and increasing the activity of chlorophyll-degrading enzymes.[5] Hormonal imbalances, including increased abscisic acid (ABA) and decreased indole-3-acetic acid (IAA) and gibberellic acid (GA), have also been observed.[4]

Metabolic Detoxification Pathways

The ability of a plant to metabolize this compound is a key determinant of its tolerance or resistance to the herbicide.

Caption: Metabolic detoxification pathways of this compound in plants.

Resistant weed biotypes often exhibit enhanced metabolic detoxification of this compound. This is primarily mediated by two major enzyme families: cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[6][7] P450s can hydroxylate or dealkylate the this compound molecule, rendering it inactive.[7] GSTs catalyze the conjugation of glutathione to the herbicide, which is a common step in the detoxification of xenobiotics.[6] These modified and less toxic metabolites are then often sequestered into the vacuole, effectively removing them from the cytoplasm where they could interact with the ALS enzyme. Studies have identified specific P450 genes, such as CYP72A15 in Echinochloa phyllopogon, that confer resistance to this compound.[7]

Experimental Workflow Visualization

Caption: General experimental workflow for a ¹⁴C-penoxsulam absorption and translocation study.

Conclusion

The absorption and translocation of this compound are critical processes that dictate its herbicidal efficacy. This technical guide has provided a detailed overview of these processes, including quantitative data, comprehensive experimental protocols, and visualizations of the underlying biological pathways. A thorough understanding of how this compound moves and is metabolized within different plant species is essential for optimizing its use in weed management programs, developing strategies to overcome herbicide resistance, and for the rational design of future herbicidal molecules. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of weed science, plant biology, and agrochemical development.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Post-Emergence Water-Dispersal Application Provides Equal Herbicidal Activity against Echinochloa crus-galli and Rice Safety as Foliar Spraying of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Effects of Different Doses of this compound on Endogenous Hormones and Antioxidant System in Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound’s Effect on Chlorophyll Synthesis and the Metabolism of Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-Site and Metabolic Resistance Mechanisms to this compound in Barnyardgrass (Echinochloa crus-galli (L.) P. Beauv) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP72A15 confers resistance against this compound to Echinochloa phyllopogon - PubMed [pubmed.ncbi.nlm.nih.gov]

Penoxsulam: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penoxsulam is a triazolopyrimidine sulfonamide herbicide widely used for the post-emergence control of broadleaf, sedge, and grass weeds in rice and other crops. Understanding its environmental fate and degradation is critical for assessing its ecological risk, ensuring its safe use, and developing new, more environmentally benign active ingredients. This technical guide provides an in-depth overview of the key processes governing the environmental dissipation of this compound, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems. It summarizes key quantitative data, details standardized experimental protocols, and visualizes the primary degradation pathways.

Data Presentation: Quantitative Summary of this compound's Environmental Fate

The persistence and mobility of this compound in the environment are dictated by a combination of chemical and biological degradation processes, as well as its partitioning behavior in soil and water. The following tables summarize key quantitative data on its environmental fate.

Table 1: Hydrolysis of this compound

| pH | Half-life (t½) in days | Reference |

| 5 | 4.2 | [1] |

| 7 | 1 | [1] |

| 9 | 0.01 | [1] |

Table 2: Photolysis of this compound

| Medium | Half-life (t½) in days | Conditions | Reference |

| Water (pH 5) | 1 | Laboratory | [1] |

| Water | 12 - 38 | Natural Sunlight | [2] |

| Aqueous Methanol/Acetonitrile | 2.2 - 3.1 (UV light); 2.6 - 4.0 (Sunlight) | Laboratory | [3] |

Table 3: Soil Metabolism of this compound

| Soil Type | Half-life (t½) in days | Conditions | Reference |

| Various Agricultural Soils | 1.28 - 27.70 | Field | [4] |

| Mollisol (Greece) | 1.28 - 27.70 | Field | [4] |

| Aridisol (Chile) | 1.28 - 27.70 | Field | [4] |

| Tarai Soils (India) | 3.48 - 4.17 | Laboratory | [4] |

| Clay Loam, Loam, Sandy Loam, Loamy Sand | 12.60 - 30.08 | Laboratory | [4] |

| Flooded Rice Field Soils | 2 - 13 | Laboratory (simulated) | [5] |

| Paddy Soil | 7.32 and 10.4 | Field | [4][6] |

Table 4: Soil Sorption and Mobility of this compound

| Parameter | Value | Interpretation | Reference |

| Koc | 12 - 253 L/kg | Weakly adsorbed, moderate mobility | [1] |

| Log Pow | -0.354 | Low potential for bioaccumulation | [7] |

Experimental Protocols

The following sections detail the standardized methodologies for key experiments cited in the environmental fate assessment of this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Hydrolysis

Guideline: OECD Guideline 111: Hydrolysis as a Function of pH[2][6][8][9][10]

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test Substance: Radiolabeled (e.g., ¹⁴C) this compound of known purity is used to facilitate tracking and quantification.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Conditions: A known concentration of the test substance is added to each buffer solution. The solutions are maintained in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling: Aliquots are taken from each test solution at various time intervals.

-

Analysis: The concentration of the parent this compound and any significant degradation products in each sample is determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (t½) at each pH is calculated from the first-order rate constant.

Photolysis in Water

Guideline: US EPA OCSPP 835.2240: Photodegradation in Water[11]

Objective: To determine the rate of photodegradation of this compound in water when exposed to simulated or natural sunlight.

Methodology:

-

Test Substance: Radiolabeled this compound is used.

-

Test Solution: The test substance is dissolved in a sterile, buffered aqueous solution, typically at a pH where hydrolysis is minimal.

-

Light Source: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to mimic the solar spectrum at the earth's surface). Control samples are kept in the dark at the same temperature.

-

Sampling: Samples are collected from both the irradiated and dark control solutions at various time intervals.

-

Analysis: The concentration of this compound and its photoproducts are quantified using methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of photodegradation is calculated from the difference in the degradation rate between the irradiated and dark control samples. The photolysis half-life is then determined.

Aerobic and Anaerobic Soil Metabolism

Guideline: OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil; US EPA OCSPP 835.4100 (Aerobic) and 835.4200 (Anaerobic)[1][4][5][12][13][14][15][16][17][18]

Objective: To determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

-

Test Soil: Representative agricultural soils with varying textures, organic matter content, and pH are selected. The soil is sieved and its characteristics are documented.

-

Test Substance: Radiolabeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

-

Aerobic Conditions: The treated soil is maintained at a specific moisture level (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped.

-

Anaerobic Conditions: To create anaerobic conditions, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to remove oxygen. The incubation then proceeds in the dark at a constant temperature.

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction and Analysis: The soil samples are extracted with appropriate solvents. The parent compound and its metabolites in the extracts are separated, identified, and quantified using techniques such as HPLC, LC-MS/MS, and Gas Chromatography-Mass Spectrometry (GC-MS). The amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ is also determined.

-

Data Analysis: The dissipation half-life (DT₅₀) of this compound in each soil is calculated based on the decline in its concentration over time, following first-order kinetics. A degradation pathway is proposed based on the identified metabolites.

Degradation Pathways and Metabolites

This compound degrades in the environment through several key pathways, primarily driven by sunlight (photolysis) and microbial activity. The major transformation processes include cleavage of the sulfonamide bridge, hydroxylation, and degradation of the triazolopyrimidine ring system.[3][4][12][19][20]

Key Degradation Products

Several major and minor degradation products of this compound have been identified in environmental fate studies. Some of the frequently reported metabolites include:

-

BSTCA (3-[[[2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-5-carboxylic acid): A major metabolite formed through the cleavage of the pyrimidine ring.

-

2-amino-TP (2-amino-[1][4][8]triazolo[1,5-c]pyrimidine): Formed by the cleavage of the sulfonamide bond.

-

5-OH-penoxsulam: A product of hydroxylation.

-

Sulfonamide and Sulfonic Acid derivatives: Resulting from the cleavage of the sulfonamide linkage.

The U.S. EPA has identified eleven major degradation products, with six being of potential toxicological concern.[19][21]

Visualizations of Degradation and Experimental Workflows

Caption: Major degradation pathways of this compound in water and soil.

// Nodes start [label="Start: Soil Collection\n& Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Soil Preparation\n(Sieving, Moisture Adjustment)"]; application [label="Application of\n¹⁴C-Penoxsulam"]; incubation [label="Incubation\n(Aerobic/Anaerobic, Dark, Constant T)"]; sampling [label="Periodic Sampling"]; extraction [label="Solvent Extraction"]; analysis [label="Analysis\n(HPLC, LC-MS/MS)"]; quantification [label="Quantification of Parent\n& Metabolites"]; data_analysis [label="Data Analysis\n(DT₅₀, Pathway ID)"]; end [label="End: Report Generation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep; prep -> application; application -> incubation; incubation -> sampling; sampling -> extraction; extraction -> analysis; analysis -> quantification; quantification -> data_analysis; data_analysis -> end; }

Caption: Generalized experimental workflow for a soil metabolism study.

Conclusion

The environmental fate of this compound is characterized by multiple degradation pathways, with photolysis and microbial degradation being the most significant. Its persistence is generally low to moderate, although some of its degradation products may be more persistent. The mobility of this compound in soil is moderate, indicating a potential for leaching under certain conditions. This technical guide provides a foundational understanding of the environmental behavior of this compound, which is essential for informed risk assessment and the development of sustainable agricultural practices. Further research into the ecotoxicology of the major degradation products is warranted to fully comprehend the environmental impact of this compound use.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. epa.gov [epa.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 10. oecd.org [oecd.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. fera.co.uk [fera.co.uk]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. regulations.gov [regulations.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. epa.gov [epa.gov]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. apps.ecology.wa.gov [apps.ecology.wa.gov]

Penoxsulam Soil Persistence and Half-Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the soil persistence and half-life of penoxsulam, a triazolopyrimidine sulfonamide herbicide. Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring its safe and effective use in agricultural settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to support research and development efforts.

Executive Summary

This compound is a post-emergence herbicide used to control a variety of weeds in rice cultivation and other cropping systems. Its persistence in the soil is a key factor influencing its environmental risk profile, including its potential for carryover to subsequent crops and off-site transport. The dissipation of this compound in soil is primarily driven by microbial degradation and, to a lesser extent, photolysis.[1][2] Its half-life in soil is variable, ranging from as short as a few days to over a month, influenced by a multitude of factors including soil type, moisture content, temperature, and application rate.[3][4] This guide synthesizes the available data to provide a comprehensive overview of this compound's behavior in the soil environment.

Quantitative Data on this compound Soil Half-Life

The persistence of this compound, often expressed as its half-life (DT₅₀), has been investigated under a range of laboratory and field conditions. The following tables summarize the reported half-life values, providing a comparative view of how different environmental variables can affect its dissipation rate. The dissipation of this compound in soil generally follows first-order kinetics.[1][5][6]

Table 1: this compound Half-Life in Laboratory Soil Dissipation Studies

| Soil Type | Application Rate (µg/g or g a.i./ha) | Moisture Condition | Temperature (°C) | Half-Life (DT₅₀) in Days | Reference(s) |

| Clay Loam | 50 µg/g | Field Capacity | 15-25 | 7.5 | [5] |

| Clay Loam | 100 µg/g | Field Capacity | 15-25 | 7.8 | [5] |

| Sandy Loam | 50 µg/g | Field Capacity | 15-25 | 8.9 | [5] |

| Sandy Loam | 100 µg/g | Field Capacity | 15-25 | 9.3 | [5] |

| Not Specified (Soil A) | 0.5 µg/g | Not Specified | Not Specified | 3.48 | [1][4] |

| Not Specified (Soil B) | 0.5 µg/g | Not Specified | Not Specified | 3.57 | [1][4] |

| Not Specified (Soil A) | 1.0 µg/g | Not Specified | Not Specified | 4.10 | [1][4] |

| Not Specified (Soil B) | 1.0 µg/g | Not Specified | Not Specified | 4.17 | [1][4] |

| Not Specified | 0.5 µg/g | Flooded | Not Specified | 5.50 - 6.93 | [4] |

| Not Specified | 1.0 µg/g | Flooded | Not Specified | 10.0 - 10.19 | [4] |

| Clay Loam | Not Specified | Not Specified | Not Specified | 12.60 - 30.08 | [3] |

| Sandy Loam | 17.09 (unamended) | Not Specified | Not Specified | 8.92 - 11.88 (amended) | |

| Acidic Soil | 2 ppm & 4 ppm | Not Specified | Not Specified | 39.09 - 43.00 | |

| Neutral Soil | 2 ppm & 4 ppm | Not Specified | Not Specified | 26.64 - 32.57 | |

| Saline Soil | 2 ppm & 4 ppm | Not Specified | Not Specified | 21.50 - 28.94 | |

| Black Soil | 2 ppm & 4 ppm | Not Specified | Not Specified | 19.93 - 27.12 |

Table 2: this compound Half-Life in Field Soil Dissipation Studies

| Soil Type | Application Rate (g a.i./ha) | Location | Half-Life (DT₅₀) in Days | Reference(s) |

| Mollisol | Not Specified | Greece | 1.28 - 27.70 | [3] |

| Mollisol | Not Specified | Chile | 1.28 - 27.70 | [3] |

| Aridisol | Not Specified | Punjab, India | up to 30.08 | [3] |

| Paddy Soil | Not Specified | Not Specified | 7.32 - 10.4 | [3][7] |

| Sandy Clay Loam | 25 | Jabalpur, India | 26.65 | [6] |

| Not Specified | Not Specified | Anhui, Heilongjiang, Henan (China) | 3.5 - 18 | [8] |

| Flooded Rice Field Soils | 40 | Sacramento Valley, USA | 2 - 13 | [9][10] |

Experimental Protocols

The determination of this compound's soil half-life involves controlled laboratory or field studies. Below are detailed methodologies for key experiments.

Laboratory Soil Dissipation Study

This protocol outlines a typical laboratory experiment to determine the dissipation rate of this compound in soil under controlled conditions.

1. Soil Collection and Preparation:

-

Collect soil samples from the desired depth (e.g., 10-25 cm) from a location with no prior history of this compound application.[5]

-

Air-dry the soil, homogenize it by passing it through a 2-mm sieve, and store it appropriately.[5]

-

Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.

2. Soil Fortification and Incubation:

-

Weigh a specific amount of the prepared soil (e.g., 1000 g) into individual containers (e.g., plastic pots).[5]

-

Prepare a stock solution of analytical grade this compound in a suitable solvent like acetonitrile.[5]

-

Fortify the soil samples with the this compound solution to achieve the desired application rates (e.g., 50 and 100 µg/g).[5]

-

Thoroughly mix the fortified soil to ensure uniform distribution of the herbicide.

-

Adjust the soil moisture to a specific level, such as field capacity (e.g., 1/3 bar tension), and maintain it throughout the experiment by adding distilled water as needed.[5]

-

Incubate the soil samples in a controlled environment at a constant temperature (e.g., 15-25°C).[5]

3. Sampling:

-

Collect soil subsamples from each replicate container at predetermined intervals (e.g., 0, 1, 5, 10, 15, 30, 45, and 60 days after treatment).[5]

-

Store the collected samples frozen until analysis to prevent further degradation.

4. Residue Analysis:

-

Extraction: Extract this compound residues from the soil samples using an appropriate method. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Shaking the soil with a solvent mixture (e.g., acetonitrile and water), followed by partitioning with a solvent like dichloromethane.[5]

-

Matrix Solid-Phase Dispersion (MSPD): Blending the soil sample with a solid support (e.g., Florisil) and eluting the analyte with a suitable solvent.[11]

-

-

Cleanup and Concentration: The extract may require cleanup to remove interfering substances. The final extract is typically concentrated to a small volume using a rotary evaporator.[5][6]

-

Quantification: Analyze the final extract to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[5][6][12]

-

HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is often used.[5][6]

-

Column: A C18 column (e.g., Agilent HC-C18) is typically employed for separation.[8]

-

Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric acid) is a common mobile phase.[8]

-

Detection: The detector is set to a specific wavelength (e.g., 230 nm) for optimal detection of this compound.[12]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from analytical standards of known concentrations.

-

5. Data Analysis:

-

Calculate the concentration of this compound in the soil at each sampling time.

-

Plot the natural logarithm of the concentration versus time.

-

If the dissipation follows first-order kinetics, the data will fit a linear regression model.

-

The dissipation rate constant (k) is determined from the slope of the regression line.

-

The half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2) / k.[5]

Field Soil Dissipation Study

Field studies provide a more realistic assessment of this compound's persistence under actual agricultural conditions.

1. Experimental Plot Setup:

-

Establish experimental plots in a suitable field location.

-

The experimental design is typically a randomized block design with multiple replications.[6]

2. Herbicide Application:

-

Apply this compound at the desired rates to the plots using calibrated spray equipment to ensure uniform coverage.

3. Soil Sampling:

-

Collect soil samples from the plots at various time intervals after application (e.g., 1, 5, 10, 20, 30, 60, 90 days, and at harvest).[6]

-

Samples are typically collected from a specific soil depth (e.g., 0-20 cm).[6]

4. Residue Analysis and Data Interpretation:

-

The collected soil samples are processed and analyzed for this compound residues using the methods described in the laboratory protocol (Section 3.1.4).

-

The half-life is calculated using the same first-order kinetics model as in the laboratory study.

Visualizations

This compound Degradation Pathway in Soil

The primary degradation pathway for this compound in soil involves microbial action. A key step in this process is the cleavage of the sulfonamide bridge, leading to the formation of several metabolites.[1][13] Photodegradation can also contribute to its dissipation.[1]

References

- 1. Persistence Behavior of this compound Herbicide in Two Different Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. krishikosh [krishikosh.egranth.ac.in]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. bioinfopublication.org [bioinfopublication.org]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Microbial degradation of this compound in flooded rice field soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of this compound in soil and rice samples by matrix solid phase extraction and liquid-liquid extraction followed by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Penoxsulam: A Comprehensive Technical Guide to its Mammalian Toxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penoxsulam, a triazolopyrimidine sulfonamide herbicide, is widely used for broadleaf weed control in rice and other crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a pathway absent in mammals, which forms the basis of its selective toxicity.[1][2] This technical guide provides an in-depth analysis of the mammalian toxicity and safety profile of this compound, drawing from a comprehensive review of regulatory assessments and scientific literature. The data presented herein are intended to inform researchers, scientists, and drug development professionals. Quantitative toxicological data are summarized in structured tables for ease of comparison. Detailed methodologies for key experimental studies are provided, where available, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams. Overall, this compound exhibits low acute toxicity and is not a neurotoxin.[3][4] The primary target organ identified in repeated dose studies is the kidney.[3][5] There is no evidence of increased susceptibility in developmental or reproductive studies, and it is not considered a human carcinogen.[3]

Acute Toxicity

This compound demonstrates a low order of acute toxicity across various exposure routes in mammalian models. Technical grade this compound is classified under Toxicity Category IV, the lowest toxicity category, for all acute exposure routes.[3]

Table 1: Acute Toxicity of this compound

| Study | Species | Route | LD50/LC50 | Toxicity Category | Reference(s) |

| Acute Oral | Rat | Oral | > 5000 mg/kg | IV | [3] |

| Acute Dermal | Rat | Dermal | > 5000 mg/kg | IV | [3] |

| Acute Inhalation | Rat | Inhalation | > 2.03 mg/L | IV | [3] |

| Primary Eye Irritation | Rabbit | Ocular | Minimally irritating | IV | [3] |

| Primary Dermal Irritation | Rabbit | Dermal | Slightly irritating | IV | [3] |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | N/A | [3] |

Experimental Protocols

Acute Oral, Dermal, and Inhalation Toxicity Studies (General Protocol):

-

Test Species: Typically, Sprague-Dawley or Wistar rats are used.[6][7]

-

Administration: For oral studies, this compound is administered by gavage. For dermal studies, it is applied to a shaved area of the skin. For inhalation studies, animals are exposed in a chamber for a specified duration.

-

Dose Levels: A limit test at 5000 mg/kg for oral and dermal routes is often sufficient to establish low toxicity.[3]

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing. Body weight is recorded, and a gross necropsy is performed at the end of the study.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in multiple species have identified the kidney as the primary target organ for this compound.

Key Findings

-

Rats: In subchronic and chronic feeding studies, observed effects included hyperplasia of the renal pelvic epithelium, effects on renal function, and increased severity of chronic glomerulonephropathy.[3][5]

-

Dogs: The kidney was also the most sensitive target organ in dogs, with hyperplasia of the renal pelvic epithelium observed.[3][5] Liver effects were noted at higher doses in a 4-week study.[4]

-

Mice: No effects of toxicological significance were observed in subchronic and chronic feeding studies in mice.[3]